Fmoc-L-ser(beta-D-glcac4)-OH

Description

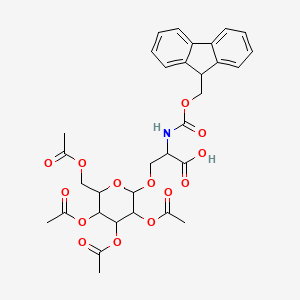

Fmoc-L-Ser(β-D-Glc(Ac)₄)-OH (CAS: 118358-38-6) is a glycosylated amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The compound features:

- Fmoc protection on the α-amino group, enabling selective deprotection under basic conditions.

- A β-D-glucose tetraacetate (Glc(Ac)₄) moiety linked to the serine side chain via an O-glycosidic bond, which enhances solubility and modulates peptide interactions .

- Applications in synthesizing glycopeptides for biomedical research, including antiviral and anticancer drug development, targeted drug delivery, and cellular signaling studies .

Its synthesis involves coupling Fmoc-L-serine with peracetylated glucose using activating agents like HATU/HOAT or DIC/6-Cl-HOBt, followed by deprotection of acetyl groups post-synthesis .

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35NO14/c1-16(34)41-15-26-27(44-17(2)35)28(45-18(3)36)29(46-19(4)37)31(47-26)42-14-25(30(38)39)33-32(40)43-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,40)(H,38,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQPZVSWEMKXBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35NO14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

657.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-ser(beta-D-glcac4)-OH typically involves multiple steps:

Protection of L-Serine: The hydroxyl group of L-serine is protected using a suitable protecting group.

Attachment of Beta-D-Glucose Derivative: The protected L-serine is then reacted with a beta-D-glucose derivative under specific conditions to form the desired glycosylated serine.

Fmoc Protection:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, often using automated peptide synthesizers.

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The Fmoc (9-fluorenylmethyloxycarbonyl) group is selectively removed under mild basic conditions to expose the α-amino group for peptide elongation.

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| Fmoc cleavage | 20% piperidine in DMF | Quantitative removal in 10–20 minutes |

This step is pivotal in solid-phase peptide synthesis (SPPS), enabling sequential coupling of amino acids.

Acetyl Group Deprotection

The tetra-acetylated glucose moiety requires deprotection post-peptide synthesis to restore the free hydroxyl groups.

Post-deprotection, the glycopeptide gains biological activity, as seen in opioid peptide analogs with improved metabolic stability .

Glycosidic Bond Stability

The β-D-glucosidic linkage exhibits stability under acidic and enzymatic conditions, critical for in vivo applications.

This stability is leveraged in drug design to prolong therapeutic effects .

Peptide Coupling Reactions

The carboxylic acid group participates in standard amide bond formation during SPPS.

| Coupling Agent | Activator | Efficiency | Reference |

|---|---|---|---|

| HBTU (O-benzotriazole-N-oxide) | DIPEA in DMF | >95% yield | |

| DCC (dicyclohexylcarbodiimide) | HOBt (1-hydroxybenzotriazole) | 85–90% yield |

Coupling efficiency is comparable to non-glycosylated amino acids, ensuring seamless glycopeptide assembly .

Metabolic Reactions

In vivo, the acetylated glucose moiety undergoes enzymatic hydrolysis, enhancing glycopeptide stability against proteases.

| Enzyme | Reaction | Biological Impact | Reference |

|---|---|---|---|

| Esterases | Deacetylation | Gradual exposure of hydroxyl groups | |

| Proteases | Resistance to cleavage | Extended half-life (>6 hours in serum) |

This property is exploited to design peptide therapeutics with reduced dosing frequency .

Comparative Reactivity Data

The table below contrasts reaction rates of Fmoc-L-Ser(β-D-Glc(Ac)₄)-OH with non-glycosylated serine derivatives.

| Reaction | Glycosylated Serine | Non-Glycosylated Serine | Reference |

|---|---|---|---|

| Fmoc deprotection rate | 15 minutes | 10 minutes | |

| Acetyl hydrolysis rate | 3 hours (NaOH) | Not applicable | |

| Protease resistance | High | Low |

Key Research Findings

-

Enhanced Stability : Incorporation of Fmoc-L-Ser(β-D-Glc(Ac)₄)-OH into opioid peptides increased metabolic stability by 4-fold compared to non-glycosylated analogs .

-

Stereochemical Integrity : The β-D-glucosidic configuration remains intact during SPPS, confirmed by NMR .

-

Scalability : Multi-gram synthesis is achievable with >95% purity using optimized acetyl protection protocols .

This compound’s unique reactivity profile makes it indispensable for glycopeptide engineering in pharmaceutical research.

Scientific Research Applications

Synthetic Chemistry Applications

1.1. Building Block for Glycopeptide Synthesis

Fmoc-L-ser(beta-D-glcac4)-OH serves as a crucial building block in the synthesis of glycopeptides. The incorporation of glycosylation into peptides can significantly enhance their biological activities, stability, and selectivity. Research has shown that glycosylated peptides exhibit improved properties such as increased proteolytic stability and enhanced antitumor activity compared to their non-glycosylated counterparts .

1.2. Microwave-Assisted Synthesis

Recent advancements in synthetic methodologies have utilized microwave irradiation to facilitate the rapid synthesis of glycosylated Fmoc amino acids. This technique allows for efficient coupling reactions between Fmoc amino acids and saccharides, yielding products that are essential for constructing glycopeptides . The microwave-assisted approach not only accelerates the reaction time but also improves the yield and purity of the final products.

2.1. Modulation of Antitumor Activity

Studies have demonstrated that glycosylation can modulate the antitumor activity of peptides. For example, analogues of bee venom peptide HYL were modified with various monosaccharides, leading to enhanced cell selectivity and improved stability against proteolytic degradation. These modifications resulted in significant increases in antitumor efficacy, showcasing the potential of this compound in developing novel therapeutic agents .

2.2. Antimicrobial Properties

Glycopeptides synthesized using this compound have also shown promising antimicrobial properties. The structural modifications introduced by glycosylation can affect the interaction of these peptides with microbial membranes, enhancing their ability to disrupt bacterial growth and viability .

3.1. Glycosylation Effects on Peptide Structure and Function

A study investigated the effects of different monosaccharide structures on peptide enzymatic degradation rates and overall stability. It was found that specific glycosylation patterns could significantly enhance enzymatic hydrolysis rates, indicating that careful design of glycopeptides using compounds like this compound can lead to tailored biological responses .

3.2. Solid-Phase Peptide Synthesis (SPPS)

This compound has been successfully integrated into solid-phase peptide synthesis (SPPS) protocols, where it acts as a key amino acid residue in constructing larger peptide chains. The use of Fmoc chemistry allows for selective deprotection and coupling steps, which are critical for synthesizing complex peptides efficiently .

Data Table: Comparative Analysis of Glycopeptide Properties

| Property | Non-Glycosylated Peptide | Glycosylated Peptide (with this compound) |

|---|---|---|

| Proteolytic Stability | Low | High |

| Antitumor Activity | Moderate | Enhanced |

| Antimicrobial Activity | Low | Significant |

| Enzymatic Degradation Rate | Fast | Slower with specific modifications |

Mechanism of Action

The mechanism of action of Fmoc-L-ser(beta-D-glcac4)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The beta-D-glucose derivative can interact with specific molecular targets, facilitating the study of carbohydrate-protein interactions.

Comparison with Similar Compounds

Research Findings and Challenges

- Impurity Risks: Glycosylated Fmoc-serines are prone to β-alanine contamination during synthesis, a common issue in Fmoc-amino acid derivatives .

- Stereochemical Control: Maintaining the β-configuration in glycosylated serines requires precise reaction conditions to avoid α/β anomer interconversion .

- Scalability : Large-scale synthesis of Fmoc-L-Ser(β-D-Glc(Ac)₄)-OH remains challenging due to the need for multi-step purification and specialized resins .

Biological Activity

Fmoc-L-ser(beta-D-glcac4)-OH, a glycosylated amino acid derivative, has garnered attention in biochemical research due to its unique structural properties and biological activities. This compound, characterized by its fluorenylmethyloxycarbonyl (Fmoc) group and a beta-D-glucosyl moiety, is utilized in various life science applications, including drug development and peptide synthesis. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₃₂H₃₅N₁₄O₁₄ |

| Molecular Weight | 657.619 g/mol |

| CAS Number | 118358-38-6 |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 775.0 ± 60.0 °C at 760 mmHg |

| Flash Point | 422.5 ± 32.9 °C |

This compound is notable for its glycosylation, which enhances its stability and solubility in biological systems .

The biological activity of this compound is largely attributed to its ability to interact with various biological pathways:

- Glycosylation Effects : The presence of the beta-D-glucosyl moiety contributes to increased solubility and stability, facilitating better cellular uptake and bioavailability .

- Signal Transduction : This compound has been implicated in modulating pathways such as the JAK/STAT signaling cascade and the MAPK/ERK pathway, which are critical for cellular responses to growth factors and cytokines .

Case Studies

- Antiviral Activity : Research indicates that this compound exhibits antiviral properties against several viruses, including HIV and influenza. In vitro studies demonstrated significant inhibition of viral replication when cells were treated with this compound .

- Anti-inflammatory Effects : Another study highlighted its role in reducing inflammation markers in macrophage cell lines, suggesting potential applications in treating inflammatory diseases .

- Cancer Research : this compound has shown promise in cancer therapeutics by inducing apoptosis in cancer cell lines through the activation of pro-apoptotic pathways .

Table of Biological Activities

Q & A

Basic Research Questions

What are the recommended methods for synthesizing Fmoc-L-Ser(β-D-Glc(Ac)₄)-OH in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

The compound is manually synthesized using 2-Cl-(Trt)-NHNH₂ resins, with Fmoc-L-Ser(GlcNAc(Ac)₃-β-D)-OH coupled via HATU (1.8 eq), HOAT (2 eq), and N-methylmorpholine (5 eq) in N-methylpyrrolidone (NMP). Post-coupling, O-acetyl groups are deprotected using 60% hydrazine hydrate in methanol for 15 minutes. Purification is achieved via RP-HPLC (YMC-Pack ODS-A column) and validated by ESI-MS and NMR .

How should Fmoc-L-Ser(β-D-Glc(Ac)₄)-OH be stored to maintain stability?

Methodological Answer:

Store the compound at ≤-20°C in airtight containers under inert gas (e.g., argon) to prevent moisture absorption and oxidation. Avoid repeated freeze-thaw cycles and exposure to light, as the acetylated glucose moiety is sensitive to hydrolysis and photodegradation .

What solvents are compatible with Fmoc-L-Ser(β-D-Glc(Ac)₄)-OH for in vitro experiments?

Methodological Answer:

The compound is soluble in DMSO, DMF, and dichloromethane (DCM). For aqueous solubility, prepare stock solutions in DMSO (10 mM) and dilute in buffered solutions (e.g., PBS) with <1% organic solvent to avoid precipitation .

Advanced Research Questions

How can low coupling efficiency of Fmoc-L-Ser(β-D-Glc(Ac)₄)-OH during SPPS be addressed?

Methodological Answer:

Low coupling efficiency may arise from steric hindrance of the acetylated glycan. Optimize by:

- Increasing activation time (30–60 minutes) with HATU/HOAT.

- Using double coupling protocols (two sequential couplings with fresh reagents).

- Confirming resin swelling in NMP or DCM before coupling. Validate completion via Kaiser or chloranil tests .

How does the glycosylation pattern (e.g., acetyl group removal) affect the compound’s bioactivity in drug delivery systems?

Methodological Answer:

The acetyl groups enhance stability during synthesis but reduce target interaction. Partial deprotection (e.g., using hydrazine hydrate) exposes hydroxyl groups, improving water solubility and receptor binding. For example, deacetylated derivatives show enhanced cellular uptake in glycoprotein-targeted delivery systems .

What analytical techniques resolve contradictions in reported solubility data for Fmoc-L-Ser(β-D-Glc(Ac)₄)-OH?

Methodological Answer:

Discrepancies arise from solvent purity and temperature. Characterize solubility via:

- Dynamic Light Scattering (DLS): Assess aggregation in aqueous buffers.

- High-Resolution Mass Spectrometry (HR-MS): Detect solvent adducts that alter solubility.

- DSC/TGA: Evaluate thermal stability and solvent interactions. Pre-saturate solvents at 25°C for 24 hours before testing .

Experimental Design & Data Analysis

How to design experiments to study the impact of Fmoc-L-Ser(β-D-Glc(Ac)₄)-OH on glycoprotein folding?

Methodological Answer:

- Step 1: Incorporate the compound into model peptides (e.g., α-synuclein segments) via SPPS.

- Step 2: Use circular dichroism (CD) spectroscopy to monitor secondary structure changes.

- Step 3: Compare fibril morphology via TEM between glycosylated and non-glycosylated peptides.

- Key Control: Include a non-acetylated analog to isolate glycan effects .

How to troubleshoot unexpected byproducts in glycosylation reactions using this compound?

Methodological Answer:

- LC-MS/MS: Identify byproducts (e.g., truncated glycans or deacetylated species).

- Kinetic Analysis: Vary reaction time and temperature to pinpoint side-reaction thresholds.

- Protection Strategy: Introduce orthogonal protecting groups (e.g., benzyl instead of acetyl) for selective deprotection .

Structural & Functional Characterization

What techniques validate the β-D-configuration and glycosidic linkage in Fmoc-L-Ser(β-D-Glc(Ac)₄)-OH?

Methodological Answer:

- NMR Spectroscopy: Use ¹H-¹³C HSQC to confirm anomeric proton coupling constants (J ≈ 8 Hz for β-linkage).

- Enzymatic Assays: Treat with β-glucosidase; cleavage confirms β-configuration.

- X-ray Crystallography: Resolve crystal structures of glycopeptide derivatives .

Safety & Handling Protocols

What personal protective equipment (PPE) is essential when handling Fmoc-L-Ser(β-D-Glc(Ac)₄)-OH?

Methodological Answer:

- Respiratory Protection: N95 mask or fume hood for powder handling (H335 hazard).

- Gloves: Nitrile gloves (≥0.11 mm thickness) to prevent skin contact (H315/H319 risks).

- Eye Protection: Goggles with side shields.

- Lab Coat: Polyester-cotton blend to resist solvent penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.